2-(2-Ethylbutanamido)acetic acid
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Overview
Description
2-(2-Ethylbutanamido)acetic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an amide group attached to a substituted acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as acetic acid, play a role in various metabolic processes . Acetic acid, for example, is a product of the oxidation of ethanol and of the destructive distillation of wood .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
2-(2-Ethylbutanamido)acetic acid, as a derivative of carboxylic acids, contains a carboxyl group, which consists of a carbonyl group attached to an OH . This OH group is responsible for the acidity of this type of compounds . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions .
Cellular Effects
It is known that carboxylic acids, including this compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The carboxyl group in the compound plays a crucial role in these interactions .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its carboxylic acid structure . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-(2-Ethylbutanamido)acetic acid typically involves the reaction of 2-ethylbutanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(2-Ethylbutanamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-Ethylbutanamido)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in studies involving enzyme inhibition, protein modification, and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-containing pharmaceuticals.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
2-(2-Ethylbutanamido)acetic acid can be compared with other similar compounds, such as:
2-(2-Methylbutanamido)acetic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
2-(2-Propylbutanamido)acetic acid:
2-(2-Butanamido)acetic acid: Lacking the ethyl substitution, this compound exhibits different physical and chemical characteristics.
Properties
IUPAC Name |
2-(2-ethylbutanoylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-6(4-2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPOIJTBSCBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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